molecular formula C7H7N3O B2621911 {Imidazo[1,2-b]pyridazin-2-yl}methanol CAS No. 1487220-02-9

{Imidazo[1,2-b]pyridazin-2-yl}methanol

Cat. No.: B2621911
CAS No.: 1487220-02-9
M. Wt: 149.153
InChI Key: ZTPKMMUXEZDXBA-UHFFFAOYSA-N
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Description

{Imidazo[1,2-b]pyridazin-2-yl}methanol is a heterocyclic compound with the molecular formula C7H7N3O. It is a derivative of imidazo[1,2-b]pyridazine, a structure known for its presence in various pharmacologically active molecules.

Biological Activity

{Imidazo[1,2-b]pyridazin-2-yl}methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer effects, kinase inhibition, anti-inflammatory activity, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound features a unique imidazo-pyridazine core that is known for its versatility in medicinal chemistry. The hydroxymethyl group contributes to its solubility and reactivity, which may enhance its biological interactions.

1. Anticancer Properties

Research has shown that compounds containing the imidazo[1,2-b]pyridazine structure exhibit significant anticancer activities. For instance, several derivatives have been tested for their efficacy against various cancer cell lines, demonstrating promising results:

CompoundIC50 (μM)Target
29a0.002FLT3-ITD
29b0.005FLT3-D835Y
300.006CDK2/E

These values indicate potent inhibitory effects on specific kinases associated with acute myeloid leukemia (AML) .

2. Kinase Inhibition

The imidazo[1,2-b]pyridazine derivatives have been identified as effective inhibitors of various kinases, which are critical in regulating cellular functions:

Kinase TargetIC50 (nM)
DYRK1A33
CLK123
CLK425

These findings highlight the potential of this compound in targeting kinase pathways relevant to cancer and other diseases .

3. Anti-inflammatory Activity

Some derivatives of this compound have shown anti-inflammatory properties. Specifically, studies indicate that these compounds can suppress inflammation in models of arthritis by inhibiting IKKβ and TNFα pathways:

  • Efficacy in Animal Models : The compounds demonstrated significant reduction in inflammatory markers in collagen-induced arthritis models in mice and rats .

Case Study 1: FLT3 Inhibition in AML

A study focused on the inhibition of the FLT3 kinase in AML demonstrated that specific imidazo[1,2-b]pyridazine derivatives effectively reduced cell proliferation in vitro. The most potent compound exhibited an IC50 value of 0.0001 μM against the MV4-11 cell line, indicating a strong therapeutic potential .

Case Study 2: IKKβ Inhibition

In a study examining the anti-inflammatory effects of imidazo[1,2-b]pyridazine derivatives, researchers found that these compounds effectively inhibited IKKβ activity and reduced TNFα levels in vivo. This suggests their potential use in treating inflammatory diseases such as rheumatoid arthritis .

Properties

IUPAC Name

imidazo[1,2-b]pyridazin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPKMMUXEZDXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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